molecular formula C13H14BrNO3 B6161728 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one CAS No. 2649068-29-9

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one

Cat. No. B6161728
CAS RN: 2649068-29-9
M. Wt: 312.2
InChI Key:
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Description

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one is a synthetic compound that has been the subject of numerous studies due to its potential applications in a variety of fields. This compound is an important intermediate in the synthesis of a variety of pharmaceuticals, due to its ability to interact with a variety of biological targets. It has been studied for its potential use in the treatment of various diseases, as well as for its potential as an insecticide.

Scientific Research Applications

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one has been studied for its potential applications in a variety of fields. It has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its potential as an insecticide, due to its ability to interact with a variety of biological targets. Additionally, it has been studied for its potential use as a catalyst in organic synthesis, due to its ability to catalyze a variety of reactions.

Mechanism of Action

The mechanism of action of 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one is not fully understood. However, it is believed to interact with a variety of biological targets, including proteins, enzymes, and receptors. It is thought to interact with these targets by forming hydrogen bonds and electrostatic interactions. Additionally, it is believed to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one are not fully understood. However, studies have shown that it can have a variety of effects on cells and organisms, including the inhibition of certain enzymes, the modulation of gene expression, and the inhibition of certain signal transduction pathways. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one in laboratory experiments include its low cost, ease of synthesis, and ability to interact with a variety of biological targets. Additionally, it is a relatively stable compound, which makes it ideal for use in experiments that require long-term storage. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be a concern when using high concentrations of the compound.

Future Directions

The potential future directions for 3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one include further research into its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further research into its potential as an insecticide and as a catalyst in organic synthesis is warranted. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, is needed in order to better understand its potential applications.

Synthesis Methods

3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one is synthesized using a two-step reaction. The first step involves the reaction of 4-bromophenol with 2-methylpropyl bromide in the presence of sodium hydroxide. This reaction yields 4-bromo-2-methylpropyl phenol. The second step involves the reaction of 4-bromo-2-methylpropyl phenol with sodium ethoxide, which yields the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(4-bromophenoxy)-2-methylpropyl]-4,5-dihydro-1,2-oxazol-5-one' involves the reaction of 4-bromophenol with 2-methyl-1-bromopropane to form 1-(4-bromophenoxy)-2-methylpropane. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. The carbamate is then cyclized with hydroxylamine hydrochloride to form the oxazolone ring. Reduction of the oxazolone ring with sodium borohydride yields the final product.", "Starting Materials": [ "4-bromophenol", "2-methyl-1-bromopropane", "ethyl chloroformate", "triethylamine", "hydroxylamine hydrochloride", "sodium borohydride" ], "Reaction": [ "4-bromophenol is reacted with 2-methyl-1-bromopropane in the presence of a base such as potassium carbonate to form 1-(4-bromophenoxy)-2-methylpropane.", "1-(4-bromophenoxy)-2-methylpropane is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate.", "The carbamate is then cyclized with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the oxazolone ring.", "Reduction of the oxazolone ring with sodium borohydride in the presence of a solvent such as methanol yields the final product." ] }

CAS RN

2649068-29-9

Molecular Formula

C13H14BrNO3

Molecular Weight

312.2

Purity

95

Origin of Product

United States

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